Cas no 1636136-96-3 ((2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-chlorophenyl)prop-2-en-1-one)

(2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a synthetic quinoline derivative featuring a conjugated enone system. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its structurally diverse quinoline core and chlorinated aromatic substituents. The presence of electron-withdrawing chloro groups enhances its reactivity in nucleophilic and electrophilic transformations, making it suitable for further functionalization. Its rigid, planar structure may contribute to binding interactions in biological systems, suggesting utility in medicinal chemistry applications. The compound's purity and stability under standard laboratory conditions facilitate its use in synthetic workflows. Careful handling is advised due to the presence of reactive functional groups.
(2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-chlorophenyl)prop-2-en-1-one structure
1636136-96-3 structure
Product Name:(2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-chlorophenyl)prop-2-en-1-one
CAS No:1636136-96-3
MF:C25H17Cl2NO
MW:418.314584493637
CID:6076628
PubChem ID:6259411
Update Time:2025-06-14

(2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-chlorophenyl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-chlorophenyl)prop-2-en-1-one
    • (E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-chlorophenyl)prop-2-en-1-one
    • 1636136-96-3
    • Z56845794
    • F0394-0018
    • 392252-47-0
    • AKOS001019325
    • Inchi: 1S/C25H17Cl2NO/c1-16-24(23(29)14-11-17-7-5-6-10-21(17)27)25(18-8-3-2-4-9-18)20-15-19(26)12-13-22(20)28-16/h2-15H,1H3/b14-11+
    • InChI Key: AWNVJFQYJKAURB-SDNWHVSQSA-N
    • SMILES: ClC1C=CC2C(C=1)=C(C1C=CC=CC=1)C(C(/C=C/C1C=CC=CC=1Cl)=O)=C(C)N=2

Computed Properties

  • Exact Mass: 417.0687196g/mol
  • Monoisotopic Mass: 417.0687196g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 587
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.2
  • Topological Polar Surface Area: 30Ų

(2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-chlorophenyl)prop-2-en-1-one Pricemore >>

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Additional information on (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-chlorophenyl)prop-2-en-1-one

Recent Advances in the Study of (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-chlorophenyl)prop-2-en-1-one (CAS: 1636136-96-3)

In recent years, the compound (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-chlorophenyl)prop-2-en-1-one (CAS: 1636136-96-3) has garnered significant attention in the field of chemical biology and medicinal chemistry. This chalcone derivative, characterized by its unique quinoline and chlorophenyl moieties, has demonstrated promising biological activities, particularly in the context of anti-inflammatory and anticancer research. The compound's molecular structure, featuring a conjugated double bond system, is believed to play a critical role in its interaction with biological targets, making it a subject of intense investigation.

Recent studies have focused on elucidating the mechanism of action of this compound. A 2023 publication in the Journal of Medicinal Chemistry reported that (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-chlorophenyl)prop-2-en-1-one exhibits potent inhibitory effects on NF-κB signaling pathways, which are central to inflammatory responses and cancer progression. The study utilized in vitro assays and molecular docking simulations to demonstrate the compound's high affinity for the IKKβ kinase, a key regulator of NF-κB activation. These findings suggest potential applications in the development of novel therapeutics for chronic inflammatory diseases and certain cancers.

Further research has explored the compound's pharmacokinetic properties. A preclinical study published in European Journal of Pharmaceutical Sciences in 2024 investigated the bioavailability and metabolic stability of (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-chlorophenyl)prop-2-en-1-one in rodent models. The results indicated moderate oral bioavailability (approximately 40%) and relatively stable plasma concentrations over 24 hours, with hepatic metabolism primarily mediated by CYP3A4 enzymes. These data provide valuable insights for future formulation strategies aimed at optimizing the compound's therapeutic efficacy.

Structural-activity relationship (SAR) studies have also been conducted to identify key pharmacophores within the molecule. Research published in Bioorganic & Medicinal Chemistry Letters (2024) systematically modified various functional groups of the parent compound and evaluated their biological activities. The findings highlighted the essential role of the 6-chloro substituent on the quinoline ring and the (E)-configuration of the α,β-unsaturated ketone moiety for maintaining potent biological activity. These SAR insights are guiding the design of next-generation derivatives with improved potency and selectivity.

In the context of drug development, several pharmaceutical companies have included (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-chlorophenyl)prop-2-en-1-one in their pipelines as a lead compound for inflammatory disorders. Patent applications filed in 2023-2024 describe novel formulations and combination therapies incorporating this chemical entity. Notably, its potential as a sensitizing agent for conventional chemotherapy drugs is being explored in ongoing clinical trials, with preliminary results expected in late 2024.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as potential off-target effects and optimal dosing regimens require further investigation. Current research efforts are employing advanced techniques like cryo-EM and AI-based molecular modeling to better understand the compound's interaction networks within biological systems. These approaches are expected to yield more comprehensive data on its safety profile and therapeutic potential in the coming years.

In conclusion, (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-chlorophenyl)prop-2-en-1-one represents a compelling case study in modern drug discovery. Its multifaceted biological activities, combined with ongoing structural optimization efforts, position it as a valuable scaffold for developing novel therapeutic agents. As research progresses, this compound may offer new treatment options for challenging medical conditions, particularly in oncology and immunology.

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